![molecular formula C14H10FNO2 B5762839 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid CAS No. 3996-25-6](/img/structure/B5762839.png)
4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid
Overview
Description
4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a fluorophenyl group and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of Schiff base synthesis can be applied. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields 4-fluorobenzaldehyde and 4-aminobenzoic acid.
Substitution: Results in substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that Schiff bases, including 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid, exhibit notable antibacterial and antifungal activities. Studies have shown that this compound can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, complexes of this Schiff base with transition metals have demonstrated enhanced antimicrobial activity compared to the uncomplexed ligand, suggesting that metal coordination may amplify its efficacy against pathogens .
Anticancer Potential
The compound's structural features suggest potential applications in anticancer therapies. Some derivatives of para-aminobenzoic acid (PABA) analogs have shown promising results in inhibiting cancer cell proliferation. Investigations into the mechanism of action reveal that such compounds may interfere with cellular signaling pathways crucial for cancer cell survival . The incorporation of fluorine atoms is believed to enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in cancer treatment .
Coordination Chemistry
Metal Complex Formation
The synthesis of metal complexes with this compound has been extensively studied. These complexes typically exhibit octahedral geometry and display unique properties due to the interaction between the metal ions (such as Cu(II), Ni(II), and Co(II)) and the ligand . The characterization of these complexes through techniques like UV-Vis spectroscopy, IR spectroscopy, and magnetic susceptibility measurements has provided insights into their bonding nature and stability.
Applications in Catalysis
Due to their ability to form stable complexes with transition metals, Schiff bases are also explored as catalysts in various chemical reactions. The catalytic properties are attributed to the electron-donating ability of the azomethine group (-C=N-), which can facilitate electron transfer processes essential for catalytic cycles .
Biological Applications
Anti-inflammatory and Antioxidant Activities
Beyond antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These compounds can potentially inhibit key inflammatory mediators and free radicals, thereby offering therapeutic benefits in diseases characterized by oxidative stress and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting microbial cell walls and inhibiting enzyme activity. The Schiff base structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid: Similar structure but with a different position of the fluorophenyl group.
4-{[(E)-(4-dimethylaminophenyl)methylidene]amino}benzoic acid: Contains a dimethylamino group instead of a fluorophenyl group.
Uniqueness
4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid is unique due to its specific combination of a fluorophenyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Biological Activity
4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid, often referred to as a fluorinated Schiff base, has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a fluorinated phenyl group linked via an imine bond to a benzoic acid moiety. The synthesis typically involves the condensation of 4-fluorobenzaldehyde with 4-aminobenzoic acid under acidic or basic conditions. This reaction yields the desired Schiff base with potential biological activity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
- Against Staphylococcus aureus: MIC = 32 µg/mL
- Against Escherichia coli: MIC = 64 µg/mL
- Against Pseudomonas aeruginosa: MIC = 128 µg/mL
- Comparative studies reveal that its antibacterial efficacy is comparable to standard antibiotics such as kanamycin and amoxicillin, particularly against resistant strains .
Data Table: Antibacterial Activity Summary
Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Kanamycin | 16 |
Escherichia coli | 64 | Amoxicillin | 32 |
Pseudomonas aeruginosa | 128 | Ciprofloxacin | 64 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies indicate effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.
Key Findings:
- The compound exhibited an MIC of 50 µg/mL against Candida albicans, suggesting moderate antifungal activity.
- It also showed potential in inhibiting fungal growth in clinical isolates, which is crucial for treating opportunistic infections .
Anticancer Activity
Emerging studies have highlighted the anticancer potential of this compound, particularly through its cytotoxic effects on various cancer cell lines.
Case Studies:
- Cytotoxicity Against Prostate Cancer Cells :
- Breast Cancer Cell Lines :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylideneamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHVTWWSNJABIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238759 | |
Record name | 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3996-25-6 | |
Record name | 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3996-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(4-Fluorophenyl)methylene]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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